molecular formula C3H4AlO2 B100504 Aluminum triacrylate CAS No. 15743-20-1

Aluminum triacrylate

Cat. No. B100504
Key on ui cas rn: 15743-20-1
M. Wt: 99.04 g/mol
InChI Key: HKPJRGXAMFGTMD-UHFFFAOYSA-N
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Patent
US07943798B2

Procedure details

Into the flask described hereinabove there were placed 102.1 g of aluminium triisopropanolate, 120.1 g of diethylene glycol monobutyl ether, and 0.7 g of 4-methoxyphenol. To this mixture there were added in drops using a dropping funnel 108 grams of acrylic acid. The acid was added during 15 minutes at room temperature (25° C.). Owing to the reaction heat, the temperature increased to 53° C. The mixture was cooled to 39° C. using a water bath. The product remained liquid and stable so that it could be further treated as follows, namely it was heated to 60° C. during 30 minutes and the co-product isopropanol was expelled during 2 hours using a continuous vacuum up to 243 mbar.
Name
aluminium triisopropanolate
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
120.1 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Aluminium Tri-Acrylate

Identifiers

REACTION_CXSMILES
C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.[Al+3:13].C(OCCOCCO)CCC.COC1C=CC(O)=CC=1.[C:34]([OH:38])(=[O:37])[CH:35]=[CH2:36]>C(O)(C)C>[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[Al+3:13] |f:0.1.2.3,8.9.10.11|

Inputs

Step One
Name
aluminium triisopropanolate
Quantity
102.1 g
Type
reactant
Smiles
C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].[Al+3]
Step Two
Name
Quantity
120.1 g
Type
reactant
Smiles
C(CCC)OCCOCCO
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
53 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture there were added in drops
ADDITION
Type
ADDITION
Details
The acid was added during 15 minutes at room temperature (25° C.)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Owing to the reaction heat
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 39° C.
ADDITION
Type
ADDITION
Details
stable so that it could be further treated
TEMPERATURE
Type
TEMPERATURE
Details
namely it was heated to 60° C. during 30 minutes
Duration
30 min

Outcomes

Product
Name
Aluminium Tri-Acrylate
Type
Smiles
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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